An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 3-aminocyclobutanecarboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-aminocyclobutanecarboxylate is a versatile building block in medicinal chemistry, recognized for its utility as a pharmaceutical intermediate and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. The document also explores its emerging role in drug discovery and development, particularly in the context of targeted protein degradation.
Core Properties and Characteristics
Methyl 3-aminocyclobutanecarboxylate is a cyclobutane derivative containing both an amine and a methyl ester functional group. It exists as cis and trans isomers, which can have different biological activities and applications. The hydrochloride salt is a common and stable form of this compound.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties for Methyl 3-aminocyclobutanecarboxylate and its hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties of Methyl 3-aminocyclobutanecarboxylate and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [5] |
| Appearance | - | White to Yellow Solid | [4][6] |
| Storage Temperature | - | Inert atmosphere, 2-8°C | [4][6] |
| Purity (Typical) | - | ≥98% | [3][4] |
Synthesis and Purification
The synthesis of methyl 3-aminocyclobutanecarboxylate often involves multi-step procedures starting from commercially available cyclobutane precursors. The following sections provide detailed experimental protocols for the synthesis of both cis and trans isomers, as well as purification methods.
Synthesis of cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
A common route to the cis isomer involves the esterification of cis-3-aminocyclobutanecarboxylic acid.
Experimental Protocol:
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Esterification: To a suspension of cis-3-aminocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield cis-methyl 3-aminocyclobutanecarboxylate hydrochloride as a white solid.
Synthesis of trans-Methyl 3-aminocyclobutanecarboxylate Hydrochloride
The synthesis of the trans isomer can be achieved through a Mitsunobu reaction from the corresponding cis-hydroxy precursor, followed by removal of protecting groups and esterification.[7]
Experimental Protocol:
-
Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq), triphenylphosphine (1.8 eq), and a carboxylic acid (1.1 eq) in anhydrous tetrahydrofuran (THF), add a condensing agent such as diethyl azodicarboxylate (DEAD) (1.8 eq) dropwise at 0 °C under a nitrogen atmosphere.[7]
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous THF) to yield trans-3-(dibenzylamino)cyclobutanol.[7]
-
Deprotection and Esterification: The dibenzyl protecting group is removed by catalytic hydrogenation (e.g., 10% Pd/C in isopropanol).[7] The resulting trans-3-aminocyclobutanol is then esterified using the procedure described for the cis isomer to afford trans-methyl 3-aminocyclobutanecarboxylate hydrochloride.
Purification by Column Chromatography
For higher purity, column chromatography can be employed.
Experimental Protocol:
-
Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a suitable mobile phase. The polarity can be gradually increased to elute the product.
-
Procedure: The crude product is dissolved in a minimum amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by TLC to identify the pure product. The solvent is then removed under reduced pressure.
Spectral Data Analysis
The following sections provide an analysis of the expected spectral data for Methyl 3-aminocyclobutanecarboxylate based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (singlet, ~3.7 ppm), the protons on the cyclobutane ring (multiplets, ~2.0-3.5 ppm), and the amine protons (broad singlet, variable chemical shift). The coupling patterns and chemical shifts of the cyclobutane protons will differ between the cis and trans isomers.
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), and the carbons of the cyclobutane ring (~20-50 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands for the following functional groups:
-
N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O stretch: A strong band in the 1000-1300 cm⁻¹ region for the ester C-O bond.
-
N-H bend: A medium intensity band around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), would be expected to show the molecular ion peak [M+H]⁺ at m/z 130.0868 for the free base. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).
Applications in Drug Discovery and Development
Methyl 3-aminocyclobutanecarboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its rigid cyclobutane scaffold can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.
Role as a PROTAC Linker
A significant application of this molecule is as a linker in the design of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8][9] The linker plays a critical role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The cyclobutane core of methyl 3-aminocyclobutanecarboxylate provides a rigid and defined linker length, which can be crucial for optimizing the efficacy of a PROTAC.
Logical and Experimental Workflows
General Synthesis Workflow
The general workflow for the synthesis and purification of methyl 3-aminocyclobutanecarboxylate is depicted below.
PROTAC Design and Synthesis Logic
The logical flow for incorporating methyl 3-aminocyclobutanecarboxylate into a PROTAC is outlined in the following diagram.
Safety and Handling
Methyl 3-aminocyclobutanecarboxylate hydrochloride should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-aminocyclobutanecarboxylate is a key chemical entity with growing importance in the field of drug discovery. Its well-defined structure and versatile reactivity make it an attractive building block for the synthesis of complex molecules, particularly as a rigid linker in the development of PROTACs. This guide provides essential technical information to aid researchers and scientists in the effective utilization of this compound in their research and development endeavors.
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Cis Methyl 3-aMinocyclopentanecarboxylate hydrochloride [myskinrecipes.com]
- 5. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
